molecular formula C17H15NO2 B096079 Benzyl 1(2H)-quinolinecarboxylate CAS No. 17718-19-3

Benzyl 1(2H)-quinolinecarboxylate

Katalognummer: B096079
CAS-Nummer: 17718-19-3
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: NXWWSYGSSAHNRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 1(2H)-quinolinecarboxylate (C₁₇H₁₅NO₂) is a heterocyclic organic compound featuring a quinoline backbone substituted with a benzyl carboxylate group at the 1(2H)-position. Its molecular structure combines the aromatic quinoline system, known for electron-deficient properties and biological relevance, with a benzyl ester moiety that enhances solubility and reactivity. Key physicochemical properties include a monoisotopic mass of 265.1103 Da and an InChIKey identifier (NXWWSYGSSAHNRR-UHFFFAOYSA-N) .

Eigenschaften

CAS-Nummer

17718-19-3

Molekularformel

C17H15NO2

Molekulargewicht

265.31 g/mol

IUPAC-Name

benzyl 2H-quinoline-1-carboxylate

InChI

InChI=1S/C17H15NO2/c19-17(20-13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-11H,12-13H2

InChI-Schlüssel

NXWWSYGSSAHNRR-UHFFFAOYSA-N

SMILES

C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3

Kanonische SMILES

C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3

Andere CAS-Nummern

17718-19-3

Synonyme

1(2H)-Quinolinecarboxylic acid benzyl ester

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues in the Quinoline Family

2.1.1 Alkoxy-Substituted Quinoline Derivatives details four 6-methylquinoline derivatives with biphenyl alkoxy side chains (e.g., 3O-PPQMe, 4O-PPQMe). These compounds share the quinoline core but differ in substituents:

  • Substituent Effects : Longer alkoxy chains (propoxy → hexoxy) increase molecular weight (353.1772 → 381.2088 Da) and aliphatic C–H stretching in IR spectra (2964 → 2936 cm⁻¹), indicating enhanced hydrophobicity .
  • Spectroscopic Trends: ¹H-NMR: Downfield shifts in aromatic protons (δ 8.21–8.25 ppm) correlate with electron-withdrawing quinoline and biphenyl groups. IR: Symmetric C–O–C stretches decrease in wavenumber (1069 → 1029 cm⁻¹) as alkoxy chain length increases, reflecting reduced bond strain .

Table 1: Comparative Analysis of Quinoline Derivatives

Compound Molecular Formula Alkoxy Chain Key IR Peaks (cm⁻¹) Molecular Weight (Da)
3O-PPQMe C₂₅H₂₃NO Propoxy 1205, 1069 353.1772
4O-PPQMe C₂₆H₂₅NO Butoxy 1206, 1040 367.1931
5O-PPQMe C₂₇H₂₇NO Pentoxy 1207, 1029 381.2088
Benzyl 1(2H)-quinolinecarboxylate C₁₇H₁₅NO₂ Benzyl ester N/A 265.1103

Functional Differences :

  • This structural distinction may favor different reactivity profiles (e.g., ester hydrolysis vs. alkoxy stability) .
Comparison with Quinoxaline Analogues

Benzyl 3-oxo-3,4-dihydro-1(2H)-quinoxalinecarboxylate () replaces the quinoline core with a dihydroquinoxaline system containing a ketone group. Key differences include:

  • Heterocyclic Core: Quinoxaline’s dual nitrogen atoms enhance electron deficiency compared to quinoline, affecting π-π stacking and redox behavior.
  • Functional Groups: The 3-oxo group in the quinoxaline derivative introduces keto-enol tautomerism, absent in this compound, which may influence biological activity or catalytic applications .
Patent and Literature Landscape
  • In contrast, ’s alkoxy quinolines are well-characterized in academic studies but lack patent mentions, suggesting divergent applications (e.g., liquid crystals vs. drug intermediates) .

Vorbereitungsmethoden

Reaction Design and Substrate Scope

The FeCl3-catalyzed tandem benzylation-cyclization of 2-aminoaryl alcohols with β-ketoesters offers a one-pot route to 3-quinolinecarboxylic esters. While the seminal work by Fan et al. primarily employed ethyl 3-oxobutanoate (2a), substitution with benzyl β-ketoesters theoretically enables direct access to benzyl quinolinecarboxylates (Scheme 1). The reaction proceeds via:

  • Carbocation Formation : FeCl3 facilitates the generation of a benzyl carbocation from 2-aminoarylmethyl alcohols.

  • Enol Attack : The β-ketoester enol attacks the carbocation, forming a C–C bond.

  • Cyclization : Intramolecular amide formation closes the quinoline ring.

  • Oxidation : Aerial oxidation aromatizes the 1,4-dihydroquinoline intermediate to the final product.

Optimization Insights :

  • Catalyst System : FeCl3 (10 mol%) with ZnCl2 (1.0 equiv) in PhCl at 90°C achieves 85% yield for ethyl esters.

  • Benzyl Adaptation : Replacing ethyl β-ketoesters with benzyl analogues (e.g., benzyl 3-oxobutanoate) is hypothesized to yield benzyl esters, though experimental validation is pending.

  • Functional Group Tolerance : Electron-donating (e.g., –OMe) and withdrawing (e.g., –NO2) groups on the aryl alcohol are compatible.

Mechanistic Validation and Scalability

Key experiments confirm the cascade mechanism:

  • Under N2, the 1,4-dihydroquinoline intermediate (3c1) isolates in 81% yield, which oxidizes quantitatively to the aromatic product upon exposure to air.

  • The method’s scalability is evidenced by gram-scale syntheses (e.g., 97.3 mg of 3b from 0.5 mmol substrate).

Direct Esterification of Quinolinecarboxylic Acids

Benzylation of Pre-Formed Carboxylic Acids

A two-step approach involves synthesizing quinolinecarboxylic acids followed by benzyl esterification. For 2-aminoquinoline-6-carboxylic acid benzyl ester:

  • Acid Activation : Quinolinecarboxylic acid reacts with benzyl chloride in DMF/K2CO3 at 60°C.

  • Esterification : Nucleophilic acyl substitution installs the benzyl group, yielding 55–69% isolated product.

Critical Parameters :

  • Base Selection : K2CO3 outperforms weaker bases (e.g., NaHCO3) by minimizing hydrolysis.

  • Solvent Effects : Polar aprotic solvents (DMF, dichloroethane) enhance reaction rates.

Microwave-Assisted Hydrolysis

Microwave irradiation accelerates the hydrolysis of ester precursors to carboxylic acids (e.g., converting ethyl esters to acids in 90% yield at 120°C for 130 min). Subsequent benzylation streamlines the sequence, avoiding prolonged heating.

Reductive Amination and Esterification

N-Oxide Intermediate Strategy

A three-step protocol for 2-aminoquinoline-6-carboxylic acid benzyl ester illustrates this approach:

  • N-Oxidation : Quinolinecarboxylic acid is oxidized to the N-oxide.

  • Amination : Treatment with NH4Cl and p-toluenesulfonyl chloride in dichloroethane introduces the amino group.

  • Benzylation : K2CO3-mediated reaction with benzyl chloride installs the ester (55% yield).

Advantages :

  • Avoids hazardous ammonia gas.

  • Triethylamine/ammonium chloride buffer ensures mild conditions (0–25°C).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Key Advantages Limitations
FeCl3 CascadeFeCl3/ZnCl2, PhCl, 90°C, 12 h85%One-pot, atom-economicalRequires specialized β-ketoesters
Direct EsterificationK2CO3, DMF, 60°C, 8–16 h55–69%Simple, scalableMulti-step if acid not pre-synthesized
N-Oxide AminationNH4Cl, TsCl, Et3N, 0–25°C, 20 h55%Safe, avoids gaseous NH3Lower yield due to intermediate steps

Q & A

Q. How to address low aqueous solubility in in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for sustained release .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.